molecular formula C11H15BrO4 B13667720 (S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol

(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol

Cat. No.: B13667720
M. Wt: 291.14 g/mol
InChI Key: HFXTZJYDIUAVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol is an organic compound with a complex structure that includes a bromine atom and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol typically involves the bromination of 4,5-dimethoxybenzyl alcohol followed by a series of reactions to introduce the propanediol moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific methods can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl alcohol
  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Uniqueness

(S)-1-(2-Bromo-4,5-dimethoxyphenyl)-1,3-propanediol is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. This combination of features imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15BrO4

Molecular Weight

291.14 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C11H15BrO4/c1-15-10-5-7(9(14)3-4-13)8(12)6-11(10)16-2/h5-6,9,13-14H,3-4H2,1-2H3

InChI Key

HFXTZJYDIUAVDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(CCO)O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.